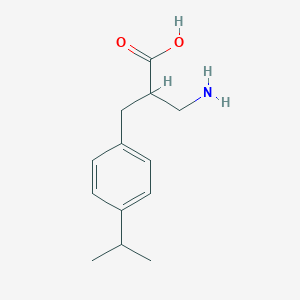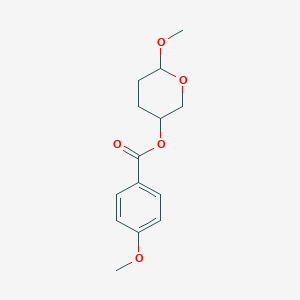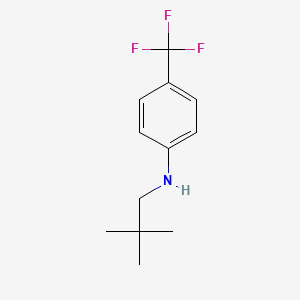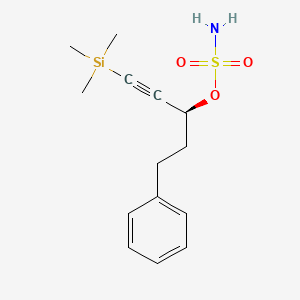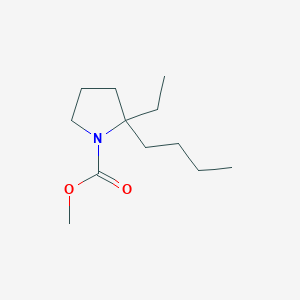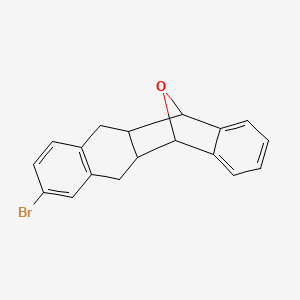
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene is a complex organic compound with a unique structure that includes a bromine atom and an epoxide group This compound is part of the tetracene family, which is known for its polycyclic aromatic hydrocarbon structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor tetracene compound, followed by the introduction of the epoxide group through an oxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a different tetracene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the bromine atom can produce a hydrogenated tetracene derivative.
科学的研究の応用
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene involves its interaction with specific molecular targets and pathways. The bromine atom and epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene can be compared with other similar compounds, such as:
Tetracene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the bromine atom and epoxide group.
Anthracene: Another polycyclic aromatic hydrocarbon with a simpler structure and different reactivity.
Janusene: A compound with a similar polycyclic structure but different functional groups and reactivity.
特性
CAS番号 |
917573-99-0 |
|---|---|
分子式 |
C18H15BrO |
分子量 |
327.2 g/mol |
IUPAC名 |
6-bromo-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-4(9),5,7,13,15,17-hexaene |
InChI |
InChI=1S/C18H15BrO/c19-12-6-5-10-8-15-16(9-11(10)7-12)18-14-4-2-1-3-13(14)17(15)20-18/h1-7,15-18H,8-9H2 |
InChIキー |
GOZDYXBAOBBYMQ-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CC3=C1C=CC(=C3)Br)C4C5=CC=CC=C5C2O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)

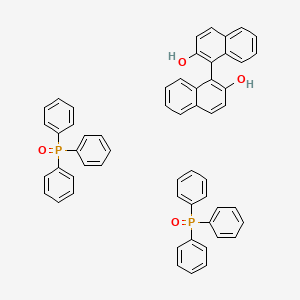
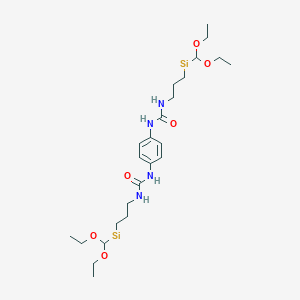
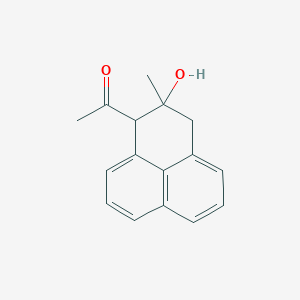
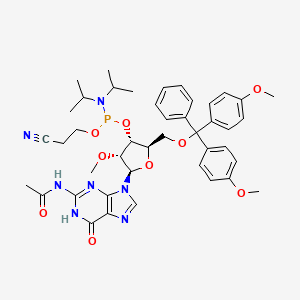
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
